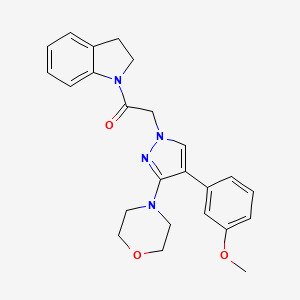![molecular formula C18H18Cl2N4O3 B2400500 N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 851720-29-1](/img/structure/B2400500.png)
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, commonly known as NDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NDPA is a piperazine derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
NDPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antipsychotic activity and has been used in the treatment of schizophrenia in animal models. NDPA has also been found to exhibit antidepressant and anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety and depression. Additionally, NDPA has been found to exhibit antinociceptive effects, making it a potential candidate for the treatment of pain.
Mecanismo De Acción
NDPA exerts its pharmacological effects through its interaction with various neurotransmitter receptors in the brain. It has been found to act as a potent antagonist at the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia. NDPA also acts as an antagonist at the serotonin 5-HT2A receptor, which is implicated in the pathophysiology of depression and anxiety. Additionally, NDPA has been found to act as an antagonist at the alpha-1 adrenergic receptor, which is implicated in the regulation of pain perception.
Biochemical and Physiological Effects:
NDPA has been found to exhibit unique biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the prefrontal cortex, which is implicated in the regulation of mood and behavior. NDPA has also been found to decrease the levels of glutamate in the prefrontal cortex, which is implicated in the pathophysiology of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NDPA is its potent pharmacological effects, which make it a useful tool for studying the pathophysiology of various neuropsychiatric disorders. Additionally, NDPA has been found to exhibit low toxicity and high selectivity for its target receptors, making it a safe and effective tool for scientific research. However, one of the limitations of NDPA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for NDPA research. One potential direction is to study the effects of NDPA on other neurotransmitter receptors, such as the glutamate receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders. Another potential direction is to study the effects of NDPA on other physiological systems, such as the immune system, which is implicated in the pathophysiology of several neuropsychiatric disorders. Additionally, future research could focus on developing more efficient and effective methods for synthesizing NDPA, as well as developing new derivatives of NDPA with improved pharmacological properties.
Conclusion:
NDPA is a piperazine derivative that has been extensively studied for its potential applications in scientific research. It has been found to exhibit unique biochemical and physiological effects and has been used as a tool for studying the pathophysiology of various neuropsychiatric disorders. Future research could focus on exploring new applications for NDPA and developing new derivatives with improved pharmacological properties.
Métodos De Síntesis
NDPA can be synthesized using various methods, including the reaction of 2,3-dichloroaniline with 4-nitrophenylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic anhydride and acetic acid to obtain NDPA. Other methods include the reaction of 2,3-dichloroaniline with 4-nitrophenylpiperazine in the presence of sodium hydride and DMF, or the reaction of 2,3-dichloroaniline with 4-nitrophenylpiperazine in the presence of copper(II) acetate and acetic acid.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3/c19-15-2-1-3-16(18(15)20)21-17(25)12-22-8-10-23(11-9-22)13-4-6-14(7-5-13)24(26)27/h1-7H,8-12H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLLBNVVMCUBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)
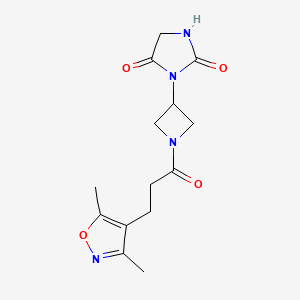

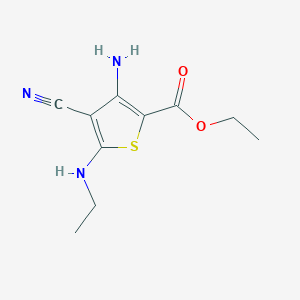
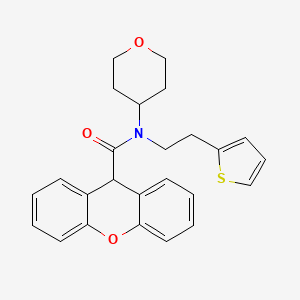

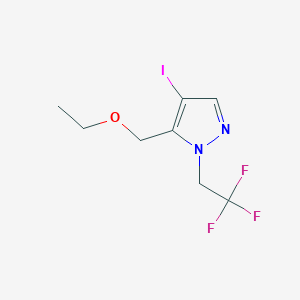
![4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2400434.png)
![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone](/img/structure/B2400435.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2400438.png)

